9-Aminomethyl-9,10-dihydroanthracene
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Overview
Description
C-(9,10-Dihydro-anthracen-9-yl)-methylamine: is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes a methylamine group attached to the 9,10-dihydro-anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reduction of anthracene using sodium/ethanol or magnesium, which yields 9,10-dihydro-anthracene . This intermediate can then be reacted with formaldehyde and ammonium chloride to introduce the methylamine group, forming C-(9,10-Dihydro-anthracen-9-yl)-methylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reduction of anthracene is typically carried out in large reactors, and the subsequent introduction of the methylamine group is performed using continuous flow processes to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
C-(9,10-Dihydro-anthracen-9-yl)-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated anthracene derivatives.
Substitution: The methylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Fully saturated anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
C-(9,10-Dihydro-anthracen-9-yl)-methylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of C-(9,10-Dihydro-anthracen-9-yl)-methylamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyanthracene: Another derivative of anthracene with hydroxyl groups at the 9 and 10 positions.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions.
9,10-Diphenylanthracene: A derivative with phenyl groups at the 9 and 10 positions.
Uniqueness
C-(9,10-Dihydro-anthracen-9-yl)-methylamine is unique due to the presence of the methylamine group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and provides a versatile handle for further chemical modifications .
Properties
CAS No. |
22136-76-1 |
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Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
9,10-dihydroanthracen-9-ylmethanamine |
InChI |
InChI=1S/C15H15N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-8,15H,9-10,16H2 |
InChI Key |
GEICAQNIOJFRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)CN |
Origin of Product |
United States |
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